molecular formula C21H28N2O2 B280232 N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide

N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide

Cat. No. B280232
M. Wt: 340.5 g/mol
InChI Key: WUNINNBLHFTOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide selectively blocks the dopamine D4 receptor, which is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex and the limbic system. It is believed that the dopamine D4 receptor plays a role in the regulation of cognitive function, emotion, and motivation. By blocking this receptor, N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide may improve cognitive function and reduce symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide has been shown to have a high affinity for the dopamine D4 receptor and a low affinity for other dopamine receptors. It has also been shown to have a long half-life, which may contribute to its sustained therapeutic effects. In animal studies, N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide has been shown to improve cognitive function and reduce symptoms of ADHD and drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide is its high selectivity for the dopamine D4 receptor, which may reduce the risk of side effects associated with non-selective dopamine receptor antagonists. However, one limitation of N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide. One area of interest is its potential therapeutic applications in schizophrenia, as the dopamine D4 receptor has been implicated in the pathophysiology of this disorder. Another area of interest is its potential use in combination with other drugs for the treatment of drug addiction. Additionally, further research is needed to better understand the long-term effects of N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide on cognitive function and behavior.

Synthesis Methods

The synthesis of N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide involves the reaction of 3-[(4-isopropylphenoxy)methyl]benzoic acid with N,N-dimethylethylenediamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to selectively block the dopamine D4 receptor, which is believed to play a role in these disorders.

properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-[(4-propan-2-ylphenoxy)methyl]benzamide

InChI

InChI=1S/C21H28N2O2/c1-16(2)18-8-10-20(11-9-18)25-15-17-6-5-7-19(14-17)21(24)22-12-13-23(3)4/h5-11,14,16H,12-13,15H2,1-4H3,(H,22,24)

InChI Key

WUNINNBLHFTOJP-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=CC(=C2)C(=O)NCCN(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCCN(C)C

Origin of Product

United States

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